

An In-depth Technical Guide to 4-Benzoylbiphenyl (CAS 2128-93-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzoylbiphenyl

Cat. No.: B106861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbiphenyl, with a CAS number of 2128-93-0, is an aromatic ketone that serves as a versatile intermediate in various chemical syntheses. Also known by synonyms such as 4-phenylbenzophenone, this compound is a cornerstone in the production of pharmaceuticals, particularly as a precursor to antifungal agents like bifonazole and bixazole.^{[1][2]} Furthermore, its photochemical properties make it a widely used Type II photoinitiator in UV curing applications for inks and coatings.^[3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, biological activities, and detailed experimental protocols related to **4-Benzoylbiphenyl**, intended to support research and development in the chemical and pharmaceutical industries.

Physicochemical Properties

4-Benzoylbiphenyl is a white to off-white or beige crystalline powder at room temperature.^[4] It is generally insoluble in water but soluble in common organic solvents.^[5]

Property	Value	Reference(s)
CAS Number	2128-93-0	[4]
Molecular Formula	C ₁₉ H ₁₄ O	[4]
Molecular Weight	258.31 g/mol	[4]
Appearance	White to off-white/beige crystalline powder	[4][5]
Melting Point	99-103 °C	[5]
Boiling Point	419-420 °C	
Solubility	Insoluble in water; Soluble in organic solvents	[5]
Density	~1.1 g/cm ³	[4]

Spectroscopic Data

The structural elucidation of **4-Benzoylbiphenyl** is supported by various spectroscopic techniques. Standard analytical methods for confirmation of its identity and purity include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl and benzoyl groups.
- ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon and the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1670 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Toxicology

Pharmaceutical Intermediate

4-Benzoylbiphenyl is a key starting material in the synthesis of several pharmaceutical compounds. Notably, it is an important intermediate in the production of the antifungal drug bifonazole.^{[1][2]} Its structural backbone is utilized to build more complex, biologically active molecules.

Endocrine-Disrupting Activity

Several studies have indicated that benzophenone derivatives, including compounds structurally related to **4-Benzoylbiphenyl**, may possess endocrine-disrupting properties. These compounds have been shown to interact with various hormone receptors, including estrogen, androgen, and thyroid hormone receptors.^{[6][7]} This can lead to the modulation of normal hormonal signaling pathways. The interaction with these receptors can be agonistic or antagonistic, depending on the specific compound and the biological context.^[8]

Toxicology

Comprehensive toxicological data for **4-Benzoylbiphenyl** is limited. The toxicological profile is often inferred from data on structurally related compounds like benzophenone and biphenyl. It is classified as an irritant and should be handled with appropriate personal protective equipment in a laboratory setting.

Experimental Protocols

Synthesis of 4-Benzoylbiphenyl via Friedel-Crafts Acylation

The most common method for synthesizing **4-Benzoylbiphenyl** is the Friedel-Crafts acylation of biphenyl with benzoyl chloride.^[4]

Materials:

- Biphenyl
- Benzoyl chloride

- Anhydrous aluminum chloride (AlCl_3) or another suitable Lewis acid catalyst (e.g., Zeolite H-beta)[9]
- Anhydrous solvent (e.g., nitrobenzene, dichloromethane)[9]
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., dichloromethane)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in the anhydrous solvent.
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- Add benzoyl chloride dropwise to the reaction mixture, maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
- Upon completion, cool the reaction mixture and slowly pour it into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude **4-Benzoylbiphenyl** can be purified by recrystallization to obtain a product of high purity.

Materials:

- Crude **4-Benzoylbiphenyl**
- Recrystallization solvent (e.g., ethanol, toluene, or a mixture of solvents like hexane/acetone) [\[5\]](#)[\[10\]](#)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask

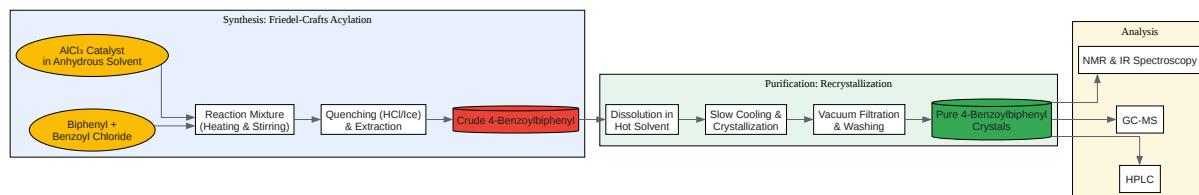
Procedure:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[\[11\]](#)

- Dry the crystals in a vacuum oven or air-dry to remove the solvent completely.

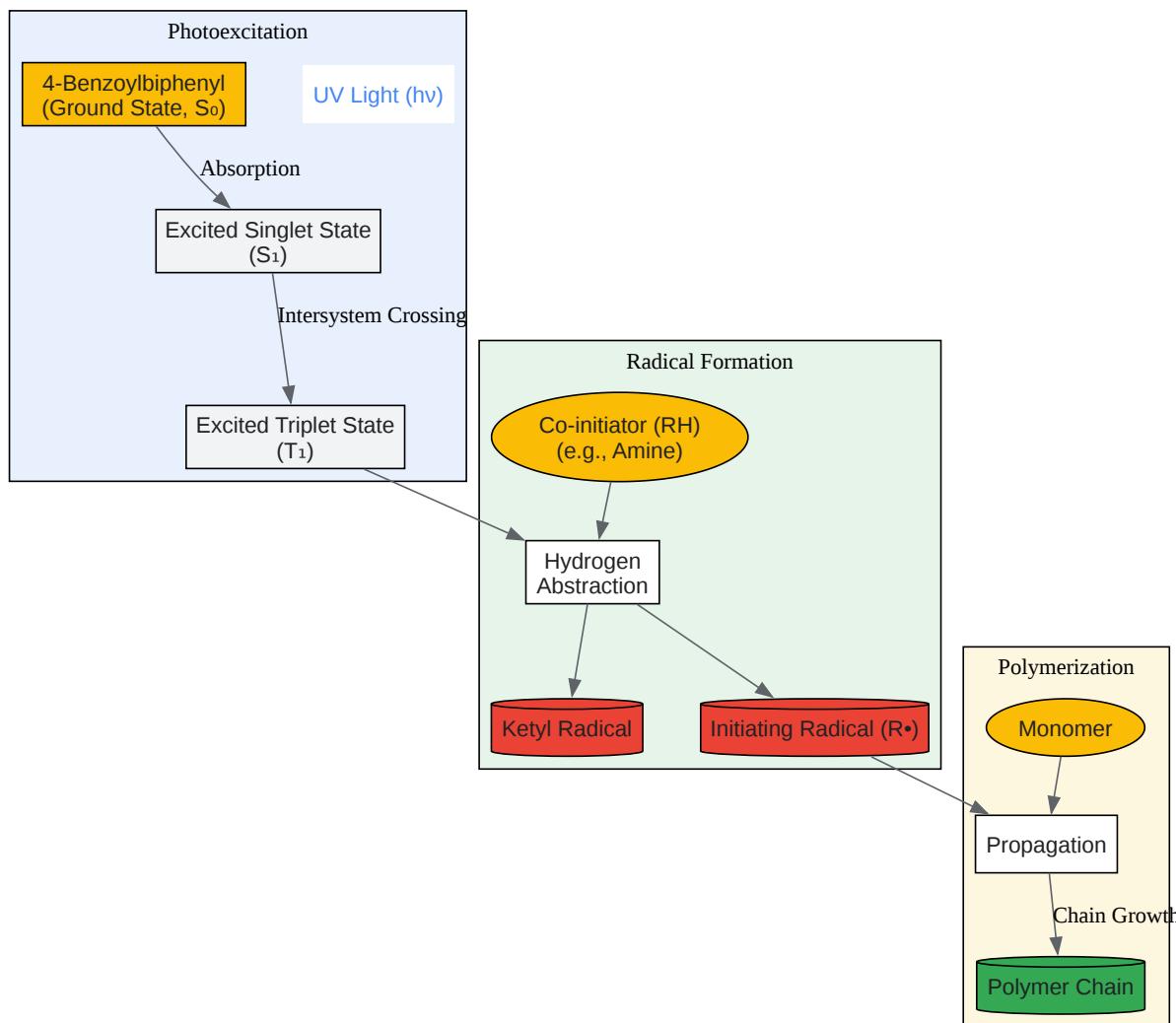
Analytical Methods

The purity of the synthesized **4-Benzoylbiphenyl** can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

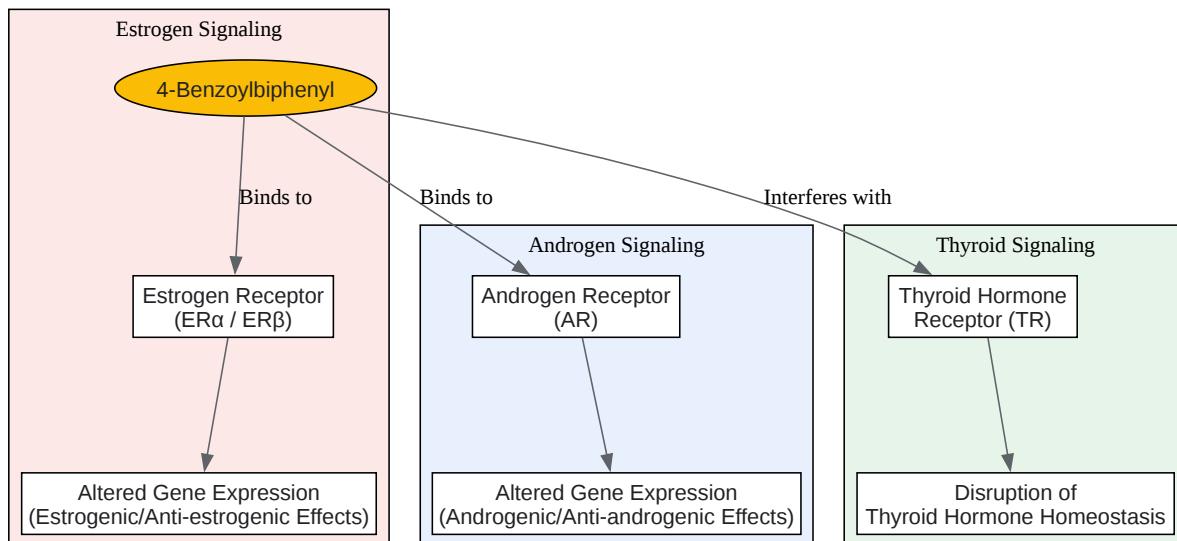

HPLC Method (General):

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water
- Detection: UV detector at a wavelength corresponding to the absorbance maximum of **4-Benzoylbiphenyl**.

GC-MS Method (General):


- Column: A non-polar capillary column
- Carrier Gas: Helium
- Oven Program: A temperature gradient to ensure the elution of the compound.
- Detection: Mass spectrometer to confirm the molecular weight and fragmentation pattern.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, purification, and analysis of **4-Benzoylbiphenyl**.

[Click to download full resolution via product page](#)

Caption: Mechanism of Type II photoinitiation by **4-Benzoylbiphenyl**.

[Click to download full resolution via product page](#)

Caption: Potential endocrine-disrupting pathways of **4-Benzoylbiphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mt.com [mt.com]
- 2. Collection - Discovery of Na^{+} -[4-(Benzyl)-phenyl]-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Synthesis and application of novel benzophenone photoinitiators: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 6. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(Benzylxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential estrogenic actions of endocrine-disrupting chemicals bisphenol A, bisphenol AF, and zearalenone through estrogen receptor α and β in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzoylbiphenyl (CAS 2128-93-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106861#4-benzoylbiphenyl-cas-number-2128-93-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com